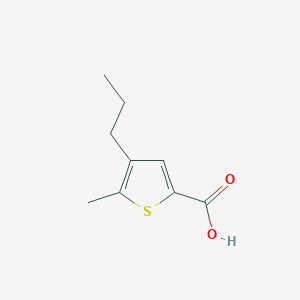![molecular formula C15H18O5 B1364597 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid CAS No. 92174-21-5](/img/structure/B1364597.png)
4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid
Übersicht
Beschreibung
“4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid” is a chemical compound with the molecular formula C15H18O5 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid” is represented by the formula C15H18O5 . The molecular weight of this compound is 278.3 g/mol.Wissenschaftliche Forschungsanwendungen
Degradation in Different Solvents
A study by Fujita et al. (2007) explored the degradation mechanism of 4-methacryloyloxy ethyl trimellitic acid (4-MET), related to 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid, focusing on the impact of various solvents like ethanol, methanol, and acetone. The degradation pathways were found to be significantly influenced by the type of solvent, impacting the bonding efficacy and durability of resins containing altered 4-MET in dental applications (Fujita et al., 2007).
Liquid Crystal Polymers
Percec and Rodenhouse (1991) synthesized and characterized compounds similar to 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid, noting their applications in liquid crystal polymers. These compounds exhibited distinct nematic and smectic mesophases, which are crucial for the development of advanced materials with specific optical and electronic properties (Percec & Rodenhouse, 1991).
Photochemical Reactions
Research by Das et al. (1981) on tert-butoxy radicals interacting with phenols sheds light on the photochemical behaviors that could be relevant for compounds like 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid. Understanding these reactions is vital for applications in photochemistry and material science (Das et al., 1981).
Applications in Gas-Liquid Chromatography
Naikwadi et al. (1980) discussed the synthesis of compounds with structures similar to 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid and their application as stationary phases in gas-liquid chromatography. This application is significant in analytical chemistry for the separation of complex mixtures (Naikwadi et al., 1980).
Defense Chemicals in Plants
Niemeyer (1988) studied hydroxamic acids in plants, which share some structural similarities with 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid. These compounds play a crucial role in plant defense against pests and diseases, indicating potential agricultural applications (Niemeyer, 1988).
Radical Polymerization
Han and Tsarevsky (2012) explored the use of carboxylic acids in radical polymerization, a process relevant to the synthesis and applications of compounds like 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid. Such insights are valuable for the development of polymers with unique properties (Han & Tsarevsky, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[4-(2-methylprop-2-enoyloxy)butoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-11(2)15(18)20-10-4-3-9-19-13-7-5-12(6-8-13)14(16)17/h5-8H,1,3-4,9-10H2,2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAXBUYXXCQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395493 | |
| Record name | 4-[4-(methacryloyloxy)butoxy]benzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid | |
CAS RN |
92174-21-5 | |
| Record name | 4-[4-(methacryloyloxy)butoxy]benzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1364519.png)
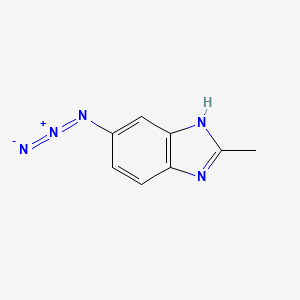
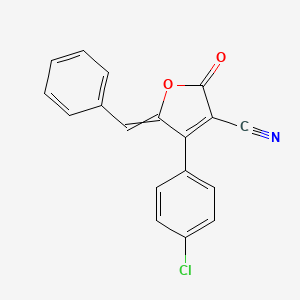
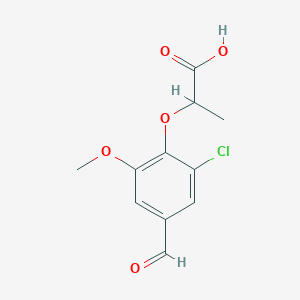
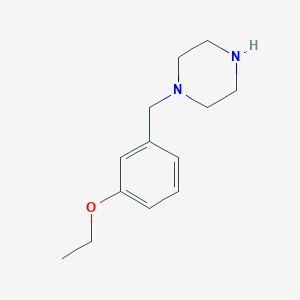
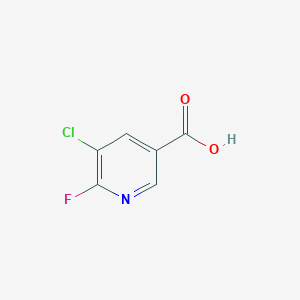
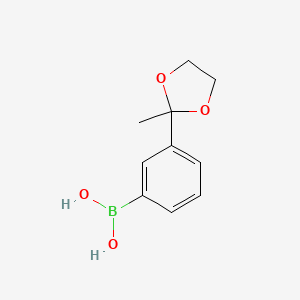
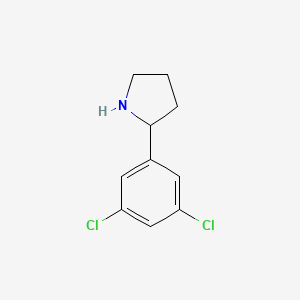
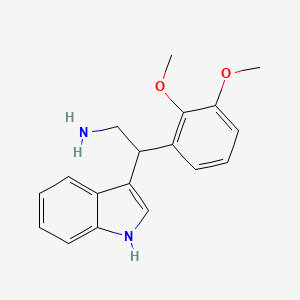
![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)

